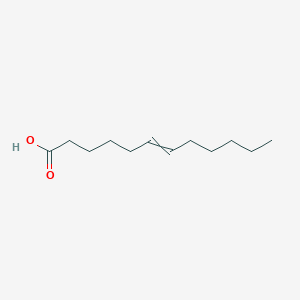

Dodec-6-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H22O2 |

|---|---|

Molecular Weight |

198.30 g/mol |

IUPAC Name |

dodec-6-enoic acid |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-7H,2-5,8-11H2,1H3,(H,13,14) |

InChI Key |

ZCEUIRJAEQQMMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereoisomers of Dodec-6-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodec-6-enoic acid, a monounsaturated fatty acid with the chemical formula C₁₂H₂₂O₂, is a molecule of interest in various fields of chemical and biological research. Its structure allows for stereoisomerism, primarily in the form of cis and trans geometric isomers, which can significantly influence its physical properties and biological activity. This technical guide provides a comprehensive overview of the structure, stereoisomers, and key physicochemical properties of this compound. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development.

Chemical Structure and Nomenclature

This compound is a twelve-carbon carboxylic acid with a single double bond located between the sixth and seventh carbon atoms.[1] Its systematic IUPAC name is this compound. The presence of the carbon-carbon double bond gives rise to two stereoisomers:

-

(Z)-dodec-6-enoic acid (cis-dodec-6-enoic acid): In this isomer, the hydrogen atoms attached to the carbons of the double bond are on the same side of the double bond.

-

(E)-dodec-6-enoic acid (trans-dodec-6-enoic acid): In this isomer, the hydrogen atoms attached to the carbons of the double bond are on opposite sides of the double bond.

Due to the lack of other chiral centers in the molecule, enantiomeric and diastereomeric forms are not typically considered for this compound itself.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | PubChem[1] |

| Molecular Weight | 198.30 g/mol | PubChem[1] |

| XLogP3 | 4.2 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][2] |

| Rotatable Bond Count | 9 | PubChem[1][2] |

| Exact Mass | 198.16198 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 198.16198 g/mol | PubChem[1][2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[1][2] |

| Heavy Atom Count | 14 | PubChem[1][2] |

| Complexity | 162 | PubChem[1][2] |

Table 2: Experimental Physicochemical Properties of Related Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| (E)-dec-6-enoic acid | --- | 270-272 @ 760 mmHg | --- | --- |

| 11-dodecenoic acid | --- | --- | 0.890-0.897 | 1.447-1.457 |

| (Z)-octadec-6-enoic acid | --- | --- | --- | --- |

| trans-6-Octadecenoic acid | --- | --- | --- | --- |

Note: The data in Table 2 is for related compounds and should be used as an estimation for the properties of this compound isomers.

Stereoisomers of this compound

The geometry of the double bond is the defining feature of the stereoisomers of this compound. The cis isomer has a characteristic "kink" in its structure, while the trans isomer is more linear. This structural difference impacts their packing in the solid state and their interaction with biological systems.

Caption: Chemical structures of the (Z) and (E) stereoisomers of this compound.

Experimental Protocols

Synthesis

A common and effective method for the synthesis of (Z)-alkenes is the Wittig reaction. The (E)-isomer can then be obtained through isomerization of the (Z)-isomer.

4.1.1. Synthesis of (Z)-dodec-6-enoic acid via Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. For the synthesis of (Z)-dodec-6-enoic acid, the key precursors would be a C6 aldehyde and a C6 phosphorus ylide derived from a ω-halo-carboxylic acid.

-

Materials:

-

Hexanal

-

6-Bromohexanoic acid

-

Triphenylphosphine (PPh₃)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Protocol:

-

Preparation of the Phosphonium Salt:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromohexanoic acid and an equimolar amount of triphenylphosphine in an appropriate solvent (e.g., acetonitrile).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the resulting phosphonium salt by filtration. Wash the salt with a non-polar solvent (e.g., diethyl ether) and dry under vacuum.

-

-

Generation of the Ylide:

-

Suspend the dried phosphonium salt in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add an equimolar amount of a strong base (e.g., n-butyllithium in hexanes) via the dropping funnel. The formation of the ylide is often indicated by a color change (typically to deep red or orange).

-

Allow the mixture to stir at low temperature for about 30 minutes.

-

-

Wittig Reaction:

-

Dissolve hexanal in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure (Z)-dodec-6-enoic acid.

-

-

4.1.2. Isomerization of (Z)-dodec-6-enoic acid to (E)-dodec-6-enoic acid

The cis isomer can be converted to the more thermodynamically stable trans isomer through various methods, including photochemical isomerization or catalysis with acids or iodine.

-

Materials:

-

(Z)-dodec-6-enoic acid

-

Small amount of iodine

-

Inert solvent (e.g., hexane)

-

UV lamp (for photochemical isomerization)

-

-

Protocol (Iodine Catalysis):

-

Dissolve (Z)-dodec-6-enoic acid in hexane in a flask.

-

Add a catalytic amount of iodine.

-

Heat the solution to reflux for several hours. The progress of the isomerization can be monitored by GC or NMR.

-

After completion, cool the solution and wash with a solution of sodium thiosulfate to remove the iodine.

-

Wash with brine, dry the organic layer, and remove the solvent to yield (E)-dodec-6-enoic acid. Further purification may be required.

-

Analysis

The analysis and differentiation of the stereoisomers of this compound are typically performed using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

4.2.1. Gas Chromatography of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the carboxylic acid is first converted to its more volatile methyl ester.

-

Protocol for FAME Preparation (using BF₃-Methanol):

-

Place approximately 10-20 mg of the fatty acid sample into a screw-cap test tube.

-

Add 2 mL of 14% boron trifluoride (BF₃) in methanol.

-

Seal the tube and heat at 100 °C for 30-60 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of water.

-

Vortex the tube vigorously for 1 minute.

-

Centrifuge briefly to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

-

-

GC-FID Protocol:

-

Instrument: Gas chromatograph with a flame ionization detector (FID).

-

Column: A polar capillary column suitable for FAME analysis (e.g., a biscyanopropyl polysiloxane phase).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 180 °C.

-

Ramp: 5 °C/min to 240 °C, hold for 10 minutes.

-

-

Carrier Gas: Helium or hydrogen at an appropriate flow rate.

-

Injection Volume: 1 µL.

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between cis and trans isomers without derivatization.

-

¹H NMR Spectroscopy:

-

The olefinic protons (-CH=CH-) of the cis and trans isomers will have different chemical shifts and coupling constants.

-

Typically, the olefinic protons of the trans isomer appear slightly downfield compared to the cis isomer.

-

The coupling constant (³J) between the olefinic protons is larger for the trans isomer (typically 12-18 Hz) than for the cis isomer (typically 6-12 Hz).

-

-

¹³C NMR Spectroscopy:

-

The allylic carbons (carbons adjacent to the double bond) in the cis isomer are typically shielded (appear at a lower chemical shift) compared to those in the trans isomer due to steric effects.

-

-

Sample Preparation and Analysis:

-

Dissolve 5-10 mg of the fatty acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analyze the chemical shifts and coupling constants in the olefinic region of the ¹H spectrum and the chemical shifts of the allylic carbons in the ¹³C spectrum to determine the isomeric composition.

-

Logical Workflow for Synthesis and Analysis

Caption: A generalized workflow for the synthesis and analysis of this compound stereoisomers.

Conclusion

This technical guide has provided a detailed overview of the structure, stereoisomers, and analytical methodologies for this compound. While specific experimental data for the pure stereoisomers remain elusive in publicly accessible literature, the provided protocols for synthesis and analysis offer a solid foundation for researchers to produce and characterize these compounds. The distinct structural differences between the cis and trans isomers, which are expected to translate into different physicochemical and biological properties, underscore the importance of stereoselective synthesis and accurate analytical differentiation in any research or development involving this compound.

References

The Biological Role of Dodec-6-enoic Acid in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-6-enoic acid (C12:1n-6) is a monounsaturated medium-chain fatty acid (MCFA) belonging to the omega-6 family. While not as extensively studied as other fatty acids like oleic acid or arachidonic acid, its unique structure as both an MCFA and an omega-6 fatty acid places it at the intersection of key metabolic and signaling pathways. This technical guide provides a comprehensive overview of the known and potential biological roles of this compound, focusing on its journey through metabolic pathways, its potential signaling functions, and the experimental approaches to study its effects.

Metabolic Pathways of this compound

The metabolism of this compound can be understood by considering its dual nature as a medium-chain fatty acid and an omega-6 fatty acid.

Cellular Uptake and Activation

Like other fatty acids, this compound must first enter the cell and be activated to participate in metabolic processes.

-

Cellular Uptake: The uptake of medium-chain fatty acids is generally more rapid than that of long-chain fatty acids and can occur via both passive diffusion and protein-mediated transport. Key proteins involved in fatty acid transport include the SLC27 family of fatty acid transport proteins (FATPs) and CD36.

-

Activation: Once inside the cell, this compound is activated by an acyl-CoA synthetase (ACS) enzyme, which catalyzes its esterification to coenzyme A (CoA) to form dodec-6-enoyl-CoA. This activation step is essential for its subsequent metabolism.

Experimental Workflow for Cellular Uptake and Activation

Catabolism via Beta-Oxidation

As a medium-chain fatty acid, Dodec-6-enoyl-CoA is a substrate for mitochondrial beta-oxidation to generate energy in the form of ATP. Due to the presence of a double bond at an even-numbered carbon (carbon 6), its complete oxidation requires the action of auxiliary enzymes in addition to the core beta-oxidation enzymes.

The beta-oxidation of dodec-6-enoyl-CoA proceeds as follows:

-

Two cycles of conventional beta-oxidation: This yields two molecules of acetyl-CoA and shortens the fatty acyl-CoA chain to oct-2-enoyl-CoA.

-

Action of Auxiliary Enzymes: The resulting oct-2-enoyl-CoA has a double bond that hinders the standard beta-oxidation pathway.

-

Enoyl-CoA Isomerase: This enzyme converts the cis- or trans-Δ³ double bond to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase.

-

2,4-Dienoyl-CoA Reductase: This enzyme, requiring NADPH, reduces the 2,4-dienoyl-CoA intermediate to a trans-Δ³-enoyl-CoA, which is then acted upon by enoyl-CoA isomerase.

-

-

Completion of Beta-Oxidation: Following the action of the auxiliary enzymes, the remaining saturated fatty acyl-CoA undergoes further cycles of beta-oxidation to be completely broken down into acetyl-CoA molecules.

Beta-Oxidation Pathway for Dodec-6-enoyl-CoA

A Technical Guide to the Putative Cellular Mechanism of Action of Dodec-6-enoic Acid: A Proposed Research Framework and Methodological Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific research on the cellular mechanism of action of Dodec-6-enoic acid is limited. This guide, therefore, presents a putative mechanism of action based on the known biological activities of structurally similar medium-chain monounsaturated fatty acids. The experimental protocols detailed herein provide a comprehensive framework for the systematic investigation and validation of these hypothesized mechanisms.

Introduction

This compound is a 12-carbon monounsaturated fatty acid. While its specific biological roles are not yet fully elucidated, the broader class of medium-chain fatty acids (MCFAs) and monounsaturated fatty acids (MUFAs) are known to be important signaling molecules and metabolic regulators. MCFAs are readily absorbed and metabolized, serving as a rapid energy source. MUFAs play crucial roles in maintaining cell membrane fluidity and have been implicated in various signaling pathways that govern inflammation, metabolism, and cell proliferation.

This technical guide proposes a hypothesized mechanism of action for this compound, focusing on three primary areas of cellular activity commonly associated with fatty acids:

-

Activation of Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that are key regulators of lipid and glucose metabolism. Many fatty acids act as natural ligands for PPARs.

-

Modulation of AMP-Activated Protein Kinase (AMPK) Signaling: AMPK is a central energy sensor in cells that, when activated, promotes catabolic processes to generate ATP.

-

Anti-Inflammatory Effects: Certain unsaturated fatty acids can exert anti-inflammatory effects by modulating inflammatory signaling pathways such as NF-κB and MAPK.

Hypothesized Mechanism of Action

Based on the activities of other medium-chain and monounsaturated fatty acids, we hypothesize that this compound may exert its cellular effects through the following interconnected pathways:

PPAR Activation

This compound is predicted to act as a ligand for PPARs, particularly PPARα and PPARγ. Upon binding, it may induce a conformational change in the receptor, leading to the transcription of target genes involved in fatty acid oxidation, lipid transport, and improved insulin sensitivity.

AMPK Activation

This compound may activate AMPK, leading to the phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC). This would inhibit fatty acid synthesis and promote fatty acid oxidation, thereby contributing to cellular energy homeostasis.

Anti-Inflammatory Signaling

Through the modulation of PPAR and/or AMPK pathways, this compound may inhibit pro-inflammatory signaling cascades. This could involve the suppression of NF-κB activation and the downregulation of pro-inflammatory cytokine production.

Data Presentation: Framework for Quantitative Analysis

The following tables are templates for summarizing quantitative data from the experimental protocols described in Section 4.

Table 1: Effect of this compound on PPARα and PPARγ Activation

| Treatment Group | Concentration (µM) | PPARα Activation (Fold Change vs. Vehicle) | PPARγ Activation (Fold Change vs. Vehicle) |

| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |

| This compound | 10 | Value ± SD | Value ± SD |

| This compound | 50 | Value ± SD | Value ± SD |

| This compound | 100 | Value ± SD | Value ± SD |

| Positive Control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) | 1 | Value ± SD | Value ± SD |

Table 2: Effect of this compound on AMPK and ACC Phosphorylation

| Treatment Group | Concentration (µM) | p-AMPK/Total AMPK Ratio (Fold Change vs. Vehicle) | p-ACC/Total ACC Ratio (Fold Change vs. Vehicle) |

| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 |

| This compound | 10 | Value ± SD | Value ± SD |

| This compound | 50 | Value ± SD | Value ± SD |

| This compound | 100 | Value ± SD | Value ± SD |

| Positive Control (e.g., AICAR) | 500 | Value ± SD | Value ± SD |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Macrophages

| Treatment Group | Concentration (µM) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |

| Vehicle Control | - | Value ± SD | Value ± SD | Value ± SD |

| LPS (100 ng/mL) | - | Value ± SD | Value ± SD | Value ± SD |

| LPS + this compound | 10 | Value ± SD | Value ± SD | Value ± SD |

| LPS + this compound | 50 | Value ± SD | Value ± SD | Value ± SD |

| LPS + this compound | 100 | Value ± SD | Value ± SD | Value ± SD |

Experimental Protocols

PPARα and PPARγ Luciferase Reporter Assay

This assay quantitatively measures the activation of PPARα and PPARγ by this compound in a cell-based system.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into 96-well plates at a density of 2 x 10^4 cells/well.

-

Co-transfect cells with a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter plasmid containing a PPAR response element (PPRE), and a Renilla luciferase control vector for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with DMEM containing 0.5% FBS.

-

Prepare stock solutions of this compound in ethanol or DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM), a vehicle control, and a positive control agonist (e.g., 1 µM GW7647 for PPARα, 1 µM Rosiglitazone for PPARγ).

-

-

Luciferase Assay:

-

After 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize firefly luciferase activity to Renilla luciferase activity for each well.

-

Calculate the fold activation by dividing the normalized luciferase activity of treated cells by that of the vehicle control.

-

Western Blot for AMPK and ACC Phosphorylation

This protocol detects the phosphorylation status of AMPK and its downstream target ACC as an indicator of AMPK activation.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., C2C12 myotubes, HepG2 hepatocytes) in appropriate growth medium.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours before treatment.

-

Treat cells with this compound (10, 50, 100 µM), a vehicle control, and a positive control (e.g., 500 µM AICAR) for a specified time (e.g., 1-2 hours).

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Calculate the ratio of phosphorylated protein to total protein for both AMPK and ACC.

-

Measurement of Pro-inflammatory Cytokines

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture and Stimulation:

-

Culture RAW 264.7 macrophages in DMEM with 10% FBS.

-

Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound (10, 50, 100 µM) or vehicle for 2 hours.

-

Stimulate the cells with 100 ng/mL LPS for 24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Compare the cytokine levels in this compound-treated groups to the LPS-only group.

-

Mandatory Visualizations

Hypothesized Signaling Pathways of this compound

Dodec-6-enoic Acid: A Technical Overview of a Novel Fatty Acid with Unexplored Therapeutic Potential

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic effects, signaling pathways, and specific experimental protocols for Dodec-6-enoic acid is exceptionally limited at the time of this report. This document, therefore, serves as a technical guide by summarizing the biological activities of structurally similar fatty acids, namely other C12 monounsaturated and saturated fatty acids, to extrapolate potential areas of investigation for this compound. The experimental protocols and signaling pathways described herein are based on established methods for fatty acid research and represent a hypothetical framework for the future study of this compound.

Introduction

This compound is a monounsaturated fatty acid with a 12-carbon chain and a single double bond at the sixth carbon position. While its saturated counterpart, lauric acid (dodecanoic acid), has been the subject of numerous studies, the biological activities of this compound remain largely uncharacterized. The position of the double bond in a fatty acid chain is a critical determinant of its three-dimensional structure and, consequently, its interaction with cellular receptors and enzymes. This structural nuance suggests that this compound may possess unique therapeutic properties distinct from other 12-carbon fatty acids. This whitepaper aims to provide a foundational resource for researchers by contextualizing the potential therapeutic avenues of this compound through the lens of its structural analogs and outlining a methodological approach for its investigation.

Potential Therapeutic Effects: An Extrapolation from Structurally Related Fatty Acids

Given the dearth of specific data on this compound, we turn to the known biological activities of other C12 fatty acids to infer potential therapeutic effects.

Anti-inflammatory and Immunomodulatory Potential

Unsaturated fatty acids are known to possess immunomodulatory properties.[1] Lauroleic acid (cis-9-dodecenoic acid), an isomer of this compound, is suggested to have anti-inflammatory properties, although this is not yet fully substantiated.[2] In contrast, the saturated C12 fatty acid, lauric acid, has been shown to induce inflammatory signaling in astrocytes.[3] This suggests that the presence and position of the double bond in the 12-carbon chain could be a key factor in determining the inflammatory response. Future research should investigate whether this compound exhibits pro- or anti-inflammatory effects, potentially through modulation of key inflammatory pathways such as NF-κB and MAPK.

Metabolic Regulation

Fatty acids are central players in metabolic signaling, often exerting their effects through the activation of peroxisome proliferator-activated receptors (PPARs).[4] Lauric acid has been shown to activate PPARα, a key regulator of fatty acid oxidation.[5] It is plausible that this compound could also function as a ligand for PPAR isoforms, thereby influencing lipid and glucose metabolism. Investigations into the ability of this compound to activate PPARα, PPARγ, and PPARδ are warranted to elucidate its potential role in metabolic diseases.

Table 1: Summary of Potential Therapeutic Effects and Underlying Mechanisms of C12 Fatty Acids

| Fatty Acid | Potential Therapeutic Effect | Potential Mechanism of Action | Key Citations |

| This compound | Hypothetical | Hypothetical | - |

| Lauroleic acid (C12:1) | Anti-inflammatory | Not well-defined | [2] |

| Lauric acid (C12:0) | Pro-inflammatory (in astrocytes), Metabolic Regulation | NF-κB activation, PPARα activation | [3][5] |

Experimental Protocols for Investigating the Therapeutic Potential of this compound

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Assessment of Anti-inflammatory Activity

-

Objective: To determine if this compound can modulate the inflammatory response in vitro.

-

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).

-

Methodology:

-

Cell Culture and Treatment: Culture cells to 80% confluency. Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 24 hours for cytokine measurements, shorter for signaling pathway analysis).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure nitrite concentration in the culture supernatant using the Griess reagent assay.

-

Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Quantify cytokine levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Analysis of Gene Expression: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.

-

-

Workflow Diagram:

Figure 1: Experimental workflow for assessing anti-inflammatory effects.

Analysis of NF-κB Signaling Pathway

-

Objective: To determine if this compound inhibits LPS-induced NF-κB activation.

-

Methodology:

-

Nuclear Translocation of p65: Treat cells as described above for a shorter duration (e.g., 30-60 minutes). Prepare nuclear and cytoplasmic extracts. Analyze the levels of the NF-κB p65 subunit in each fraction by Western blotting.

-

Phosphorylation of IκBα: Treat cells for a shorter time (e.g., 15-30 minutes). Analyze the phosphorylation status of IκBα in whole-cell lysates by Western blotting using an antibody specific for phospho-IκBα.

-

NF-κB Reporter Assay: Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites. Treat cells with this compound and then stimulate with LPS. Measure luciferase activity to quantify NF-κB transcriptional activity.

-

-

Signaling Pathway Diagram:

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway.

Assessment of PPAR Activation

-

Objective: To determine if this compound can activate PPARα and/or PPARγ.

-

Methodology:

-

PPAR Reporter Assay: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with a PPAR expression vector (e.g., for PPARα or PPARγ) and a reporter plasmid containing a peroxisome proliferator response element (PPRE) driving a luciferase gene. Treat the cells with this compound and known PPAR agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ) as positive controls. Measure luciferase activity.

-

qRT-PCR for Target Gene Expression: Treat cells expressing PPARs (e.g., hepatocytes for PPARα, adipocytes for PPARγ) with this compound. Analyze the mRNA expression of known PPAR target genes (e.g., CPT1A, ACOX1 for PPARα; FABP4, LPL for PPARγ).

-

-

Logical Relationship Diagram:

Figure 3: Logical flow of hypothetical PPAR activation.

Conclusion and Future Directions

This compound represents a scientifically uncharted territory with the potential for novel therapeutic applications. Based on the activities of its structural isomers, promising avenues for investigation include its role in inflammation and metabolic regulation. The experimental frameworks provided in this whitepaper offer a starting point for a systematic characterization of this fatty acid. Elucidating the biological functions of this compound will not only fill a significant gap in our understanding of fatty acid signaling but may also pave the way for the development of new therapeutic agents for a range of diseases. Future in vivo studies will be crucial to validate in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What Is Lauroleic Acid (12:1) & What Foods Can I Find It In? [careomnia.com]

- 3. Saturated Long Chain Fatty acids Activate Inflammatory Signaling in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Dodec-6-enoic Acid as a Signaling Molecule: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of fatty acid signaling in bacteria, with a specific focus on the dodecenoic acid family. While information regarding dodec-6-enoic acid as a signaling molecule is currently limited in scientific literature, this paper leverages the well-characterized signaling pathway of its isomer, cis-2-dodecenoic acid (also known as Burkholderia Diffusible Signal Factor or BDSF), as a representative model. This guide is intended for researchers, scientists, and drug development professionals interested in bacterial quorum sensing and the role of fatty acid signaling molecules. We present a detailed description of the BDSF signaling pathway, relevant quantitative data, experimental protocols, and visualizations to facilitate a comprehensive understanding of this important class of signaling molecules.

Introduction: The Scarcity of Data on this compound

An extensive review of the current scientific literature reveals a notable lack of specific data on this compound as a signaling molecule. While its chemical properties are documented, its role in biological signaling pathways, its potential receptors, and its physiological effects remain largely uncharacterized. In contrast, other isomers of dodecenoic acid have been identified as crucial signaling molecules in various biological processes, particularly in bacterial communication.

Fatty acids are increasingly recognized for their role as signaling molecules in addition to their function as building blocks for biological membranes.[1] In bacteria, these molecules can act as "kill switches" for virulence by inactivating membrane-bound sensor kinases, thereby initiating phosphorylation cascades that regulate the expression of virulence factors.[1]

Given the limited information on this compound, this guide will focus on a closely related and extensively studied isomer, cis-2-dodecenoic acid, to provide a framework for understanding the potential signaling roles of the broader dodecenoic acid family.

cis-2-Dodecenoic Acid (BDSF): A Model for Dodecenoic Acid Signaling

cis-2-Dodecenoic acid, also known as Burkholderia Diffusible Signal Factor (BDSF), is a well-established quorum-sensing (QS) signal molecule in the Gram-negative bacterium Burkholderia cenocepacia, an opportunistic human pathogen.[2][3][4] BDSF belongs to the Diffusible Signal Factor (DSF) family of quorum sensing signals, which are typically cis-2-unsaturated fatty acids.[5][6] These signals regulate a variety of biological functions, including biofilm formation, motility, and virulence.[3][7]

The BDSF signaling pathway in B. cenocepacia is a complex system that integrates information about cell population density to regulate gene expression. A key component of this pathway is the second messenger molecule, cyclic dimeric guanosine monophosphate (c-di-GMP), which is a ubiquitous bacterial signaling molecule involved in controlling biofilm formation, motility, and virulence.[8][9]

The central elements of the BDSF signaling pathway are:

-

RpfFBc: The synthase responsible for the production of BDSF.[4]

-

RpfR: A receptor protein that contains Per/Arnt/Sim (PAS), GGDEF, and EAL domains. RpfR is the sensor for BDSF.[4]

-

GtrR: A regulator protein that forms a complex with RpfR.[3]

-

Cyclic di-GMP: A second messenger whose intracellular levels are modulated by the BDSF-RpfR interaction.[3][4]

The signaling cascade can be summarized as follows:

-

BDSF Synthesis: When the bacterial population reaches a certain density, the synthase RpfFBc produces BDSF.

-

Signal Perception: BDSF binds to the PAS domain of the receptor protein RpfR.[4]

-

c-di-GMP Degradation: The binding of BDSF to RpfR stimulates the phosphodiesterase activity of the EAL domain of RpfR, leading to the degradation of intracellular c-di-GMP.[3][4]

-

Gene Regulation: In the absence of BDSF, c-di-GMP binds to the RpfR-GtrR complex, inhibiting its ability to control gene expression. When BDSF binds to RpfR and c-di-GMP is degraded, the RpfR-GtrR complex is activated and can then bind to target gene promoters, leading to the expression of virulence genes.[3]

Quantitative Data

While specific quantitative data for this compound signaling is unavailable, studies on the BDSF system in B. cenocepacia have provided quantitative insights into the effects of this signaling pathway. The intracellular levels of c-di-GMP are a key quantitative measure of pathway activation.

| Condition | Relative Intracellular c-di-GMP Level | Reference |

| Wild Type B. cenocepacia | Baseline | [10] |

| rpfR Mutant | 3.9-fold increase compared to wild type | [10] |

| rpfF Mutant | 3.4-fold increase compared to wild type | [10] |

Table 1: Relative intracellular c-di-GMP levels in B. cenocepacia mutants compared to wild type.

These data demonstrate the negative regulatory role of both the BDSF synthase (RpfF) and the receptor (RpfR) on the intracellular concentration of the second messenger c-di-GMP.[10]

Experimental Protocols

The study of fatty acid signaling molecules like dodecenoic acids involves a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments.

A common method to screen for and quantify quorum sensing activity is through the use of reporter strains.

Objective: To determine if a test compound (e.g., this compound) can induce a quorum sensing response.

Materials:

-

Reporter bacterial strain (e.g., Vibrio campbellii which exhibits bioluminescence regulated by QS).[11]

-

Luria-Bertani (LB) medium or other suitable growth medium.

-

Test compound stock solution (dissolved in a suitable solvent like DMSO).

-

96-well microtiter plates.

-

Plate reader capable of measuring both optical density (OD) and luminescence.

Protocol:

-

Grow the reporter strain overnight in LB medium at the appropriate temperature with shaking.

-

Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

-

In a 96-well plate, add serial dilutions of the test compound. Include a no-treatment control and a solvent control.

-

Inoculate each well with the diluted reporter strain culture.

-

Incubate the plate at the optimal growth temperature.

-

Measure OD600 and luminescence at regular intervals.

-

Analyze the data to determine the effect of the test compound on the QS-regulated phenotype (e.g., luminescence) relative to bacterial growth (OD600).

Objective: To measure the effect of a signaling molecule on the intracellular concentration of c-di-GMP.

Materials:

-

Bacterial cultures grown under specific conditions (e.g., with and without the signaling molecule).

-

Extraction buffer (e.g., acetonitrile/methanol/water mixture).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

c-di-GMP standard.

Protocol:

-

Grow bacterial cultures to the desired cell density.

-

Harvest the cells by centrifugation at a low temperature.

-

Quench metabolism by resuspending the cell pellet in a cold extraction buffer.

-

Lyse the cells (e.g., by sonication or bead beating).

-

Remove cell debris by centrifugation.

-

Analyze the supernatant for c-di-GMP content using a validated LC-MS/MS method.

-

Quantify the c-di-GMP concentration by comparing the peak area to a standard curve.

-

Normalize the c-di-GMP concentration to the total protein content or cell number.

Implications for Drug Development

The elucidation of fatty acid signaling pathways, such as the BDSF system, opens up new avenues for the development of novel antimicrobial agents. Targeting these quorum-sensing systems can disrupt bacterial communication and virulence, potentially offering an alternative to traditional antibiotics. Strategies could include:

-

Inhibition of signal synthesis: Developing molecules that block the activity of synthases like RpfF.

-

Receptor antagonism: Designing molecules that bind to the receptor (e.g., RpfR) without activating the downstream signaling cascade.

-

Signal degradation: Utilizing enzymes that can degrade the signaling molecule.

Conclusion

While this compound itself is not yet established as a signaling molecule, the detailed understanding of its isomer, cis-2-dodecenoic acid (BDSF), provides a valuable blueprint for future research in this area. The BDSF signaling pathway, with its intricate regulation of c-di-GMP levels, highlights the crucial role of fatty acids in bacterial communication and virulence. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to explore the signaling potential of this compound and other related fatty acids, ultimately contributing to the discovery of new therapeutic strategies against bacterial infections.

References

- 1. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Research [stjude.org]

- 2. The cis-2-Dodecenoic Acid (BDSF) Quorum Sensing System in Burkholderia cenocepacia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Burkholderia cenocepacia integrates cis-2-dodecenoic acid and cyclic dimeric guanosine monophosphate signals to control virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. tau.userservices.exlibrisgroup.com [tau.userservices.exlibrisgroup.com]

- 6. The DSF Family of Quorum Sensing Signals: Diversity, Biosynthesis, and Turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. Cyclic di-GMP signalling and the regulation of bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii [en.bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dodec-6-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of dodec-6-enoic acid, a monounsaturated fatty acid. The synthesis is achieved through a Wittig reaction, a reliable method for forming a carbon-carbon double bond at a specific position. These protocols are intended for use by qualified professionals in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of this compound can be efficiently achieved via a Wittig reaction. This method involves the reaction of an aldehyde with a phosphorus ylide, which is generated in situ from a phosphonium salt. For the synthesis of this compound, heptanal and (5-carboxypentyl)triphenylphosphonium bromide are selected as the key starting materials. This strategy allows for the precise placement of the double bond at the C-6 position. The resulting product can be a mixture of (Z) and (E) isomers, which can be used as a mixture or separated depending on the downstream application.

Experimental Protocols

Synthesis of (6Z/E)-Dodec-6-enoic Acid via Wittig Reaction

This protocol outlines the synthesis of this compound from heptanal and (5-carboxypentyl)triphenylphosphonium bromide.

Materials:

-

(5-Carboxypentyl)triphenylphosphonium bromide

-

Heptanal

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Argon or Nitrogen gas

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Condenser

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

Step 1: Ylide Generation

-

In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add sodium hydride (1.05 equivalents) carefully.

-

Add anhydrous DMSO to the flask and stir the suspension.

-

In a separate flask, dissolve (5-carboxypentyl)triphenylphosphonium bromide (1.0 equivalent) in anhydrous DMSO.

-

Slowly add the phosphonium salt solution to the sodium hydride suspension at room temperature.

-

Heat the reaction mixture to 50°C and stir for 1 hour. The formation of the deep red ylide indicates the reaction is proceeding.

Step 2: Wittig Reaction

-

Cool the ylide solution to room temperature.

-

Dissolve heptanal (1.0 equivalent) in anhydrous THF.

-

Add the heptanal solution dropwise to the ylide solution via an addition funnel over 30 minutes.

-

Allow the reaction mixture to stir at room temperature overnight (12-16 hours).

Step 3: Work-up and Purification

-

Pour the reaction mixture into a beaker of ice water and acidify to pH 3-4 with 1M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford this compound.

Data Presentation

Expected Yields

| Reaction Step | Typical Yield Range | Notes |

| Wittig Reaction & Purification | 60-80% | Yields can vary based on the purity of reagents and reaction conditions. |

Spectroscopic Data (Representative)

The following table summarizes representative spectroscopic data for long-chain monounsaturated fatty acids, which are expected to be similar to this compound.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 5.30-5.45 (m, 2H, -CH=CH-), 2.35 (t, 2H, -CH₂-COOH), 2.00-2.10 (m, 4H, -CH₂-CH=CH-CH₂-), 1.60-1.70 (m, 2H, -CH₂-CH₂-COOH), 1.20-1.40 (m, 10H, -(CH₂)₅-), 0.85-0.95 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | ~180.0 (C=O), ~130.0 (-CH=CH-), ~34.0 (-CH₂-COOH), ~32.0, ~29.0, ~27.0, ~25.0, ~22.5 (aliphatic CH₂), ~14.0 (-CH₃) |

| Mass Spectrometry (EI-MS) m/z | Molecular Ion [M]⁺: 198.16. Fragmentation pattern will show characteristic losses of alkyl fragments. The most abundant fragments are often observed at m/z 74 and 87 for the methyl ester derivative.[1] |

Visualization

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Extraction of Dodec-6-enoic Acid from Plant Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-6-enoic acid, a monounsaturated medium-chain fatty acid (MCFA), is of growing interest in biomedical and pharmaceutical research. As a member of the C12 fatty acid family, it holds potential for various therapeutic applications due to the known physiological effects of MCFAs, which include rapid absorption and metabolism for energy, and roles in cellular signaling. This document provides detailed protocols for the extraction, derivatization, and analysis of dodecenoic acids from plant-based sources, with a specific focus on the seed oil of Lindera obtusiloba, a known source of C12:1 fatty acids. While the primary request was for this compound, available literature points to a high concentration of its isomer, cis-4-dodecenoic acid, in Lindera obtusiloba. The protocols outlined herein are applicable to this compound and can be adapted for other C12 mono-unsaturated fatty acid isomers.

Medium-chain fatty acids are not only metabolic substrates but also signaling molecules that can activate G-protein coupled receptors (GPCRs) such as FFAR1 (GPR40) and GPR84, influencing a range of physiological processes.[1][2] This makes the efficient extraction and quantification of specific MCFAs like this compound crucial for research into metabolic disorders, inflammatory diseases, and other conditions.

Data Presentation: Quantitative Analysis of Dodecenoic Acid in Plant Oils

The following table summarizes the known content of dodecenoic acid (C12:1) in the seed oil of Lindera obtusiloba. Data for this compound specifically is not widely available in the literature for most common plant oils.

| Plant Source | Scientific Name | Fatty Acid | Concentration (% of total fatty acids) | Analytical Method |

| Blunt-lobed Spice Bush Seeds | Lindera obtusiloba | cis-4-Dodecenoic acid | ~35.7% | GC-MS[3] |

Experimental Protocols

This section provides a comprehensive workflow for the extraction and analysis of dodecenoic acids from plant seeds.

Diagram: Experimental Workflow

Caption: A flowchart illustrating the key stages in the extraction and analysis of dodecenoic acid from plant seeds.

Protocol 1: Extraction of Oil from Lindera obtusiloba Seeds

This protocol describes the extraction of total lipids from plant seeds using a Soxhlet apparatus.

Materials:

-

Lindera obtusiloba seeds

-

Grinder or mill

-

Soxhlet extraction apparatus

-

Cellulose extraction thimbles

-

Round-bottom flask

-

Heating mantle

-

Rotary evaporator

-

n-Hexane (analytical grade)

-

Nitrogen gas cylinder

Procedure:

-

Sample Preparation: Dry the Lindera obtusiloba seeds in an oven at 60°C for 24 hours to reduce moisture content. Grind the dried seeds into a fine powder.

-

Soxhlet Extraction: a. Accurately weigh approximately 20 g of the ground seed powder and place it into a cellulose extraction thimble. b. Place the thimble into the main chamber of the Soxhlet extractor. c. Add 250 mL of n-hexane to a pre-weighed round-bottom flask. d. Assemble the Soxhlet apparatus and heat the flask using a heating mantle to a temperature that maintains a steady reflux of n-hexane (boiling point of n-hexane is ~69°C). e. Allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor arm runs clear.

-

Solvent Removal: a. After extraction, allow the apparatus to cool. b. Remove the round-bottom flask containing the oil-solvent mixture. c. Evaporate the n-hexane using a rotary evaporator at 40°C under reduced pressure. d. Dry the extracted oil under a gentle stream of nitrogen gas to remove any residual solvent.

-

Yield Determination: Weigh the round-bottom flask with the extracted oil and calculate the total oil yield as a percentage of the initial seed weight. Store the extracted oil at -20°C under a nitrogen atmosphere until further analysis.

Protocol 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol details the conversion of triglycerides in the extracted oil to their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

-

Extracted plant oil

-

2 M Potassium hydroxide (KOH) in methanol

-

n-Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Glass vials with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

Procedure:

-

Reaction Setup: a. Weigh approximately 50 mg of the extracted oil into a glass vial. b. Add 2 mL of n-hexane to dissolve the oil. c. Add 1 mL of 2 M methanolic KOH solution.

-

Reaction: a. Cap the vial tightly and vortex vigorously for 2 minutes at room temperature. b. Allow the mixture to stand for 10 minutes to ensure phase separation. A lower glycerol layer and an upper hexane layer containing the FAMEs will form.

-

FAME Extraction and Washing: a. Carefully transfer the upper hexane layer to a new vial. b. Add 2 mL of saturated NaCl solution to the new vial, vortex for 30 seconds, and allow the phases to separate. c. Remove the lower aqueous layer.

-

Drying and Storage: a. Add a small amount of anhydrous sodium sulfate to the hexane layer to remove any residual water. b. Transfer the clear hexane solution containing the FAMEs to a clean GC vial. c. The sample is now ready for GC-MS analysis. If not analyzed immediately, store at -20°C under nitrogen.

Protocol 3: GC-MS Analysis of Dodecenoic Acid Methyl Ester

This protocol provides the parameters for the gas chromatography-mass spectrometry (GC-MS) analysis of the prepared FAMEs. A polar capillary column is recommended for the separation of fatty acid isomers.[4][5]

Instrumentation and Parameters:

| Parameter | Setting |

| Gas Chromatograph | |

| Column | Highly polar cyanopropyl capillary column (e.g., Agilent J&W CP-Sil 88, 60 m x 0.25 mm ID, 0.20 µm film thickness) |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 100°C, hold for 2 min; ramp at 5°C/min to 240°C, hold for 15 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Solvent Delay | 5 min |

Data Analysis:

-

Identification: Identify the dodecenoic acid methyl ester peak by comparing its mass spectrum with a reference library (e.g., NIST) and by its retention time relative to known standards. The methyl ester of this compound will have a molecular ion peak at m/z 212.

-

Quantification: The concentration of this compound can be determined using an internal standard method (e.g., with methyl heptadecanoate) or by area normalization, assuming the response factors for all FAMEs are similar.

Signaling Pathway

Diagram: Medium-Chain Fatty Acid Signaling via GPR84

Medium-chain fatty acids (MCFAs) with chain lengths from C9 to C14, which includes dodecenoic acid, are known agonists for the G-protein coupled receptor 84 (GPR84).[2][6] Activation of GPR84, particularly in immune cells like macrophages, triggers downstream signaling cascades that can modulate inflammatory responses.[7][8]

Caption: A simplified diagram of the GPR84 signaling pathway activated by medium-chain fatty acids (MCFAs).

References

- 1. JCI - GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity [jci.org]

- 2. Free fatty acid receptor - Wikipedia [en.wikipedia.org]

- 3. PlantFAdb: Fatty Acid Composition of Seed and Mesocarp Oils of Actinodaphne lancifolia (Sieb. et Zucc.) Meisn, Parabenzoin trilobum (Sieb. et Zucc.) Nakai, Lindera umbellata Thunb, Lindera obtusiloba Blume, Lindera glauca (Sieb. et Zucc.) Blume, and Machilus thunbergii (Sieb. et Zucc.). Fatty Acid Composition of Seed and Mesocarp Oils of Actinodaphne lancifolia (Sieb. et Zucc.) Meisn, Parabenzoin trilobum (Sieb. et Zucc.) Nakai, Lindera umbellata Thunb, Lindera obtusiloba Blume, Lindera glauca (Sieb. et Zucc.) Blume, and Machilus thunbergii (Sieb. et Zucc.) NII, Hiromichi; HANAFUSA, Masayoshi; FURUKAWA, Kiyoshi; IWAKIRI, Mitsuo; KUBOTA, Takashi Journal of Japan Oil Chemists' Society (1983) 32 277-280 [fatplants.net]

- 4. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]

- 7. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are GPR84 agonists and how do they work? [synapse.patsnap.com]

Application Note: Analysis of Dodec-6-enoic Acid by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-6-enoic acid is a monounsaturated medium-chain fatty acid (MCFA) with potential significance in various biological processes. Accurate and reliable quantification of this analyte is crucial for research in metabolic pathways, biomarker discovery, and the development of therapeutic agents. Gas chromatography (GC) is a robust and widely adopted analytical technique for the separation and quantification of fatty acids.[1] Due to their inherent low volatility, fatty acids such as this compound require a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to GC analysis.[2][3] This application note provides a comprehensive protocol for the analysis of this compound using gas chromatography coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).

The analytical workflow involves lipid extraction from the sample matrix, derivatization of the extracted fatty acids to FAMEs, and subsequent separation and detection by GC. The choice of a polar GC column is critical for achieving optimal separation of unsaturated fatty acid isomers.[4]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of unsaturated and medium-chain fatty acids and are applicable for the analysis of this compound.

1. Lipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method for total lipid extraction.

-

Materials:

-

Methanol

-

Dichloromethane

-

Butylated hydroxytoluene (BHT) (antioxidant)

-

Cell suspension or tissue homogenate

-

-

Procedure:

-

To 200 µL of cell suspension (approximately 0.1 x 10⁶ cells) or tissue homogenate, add 500 µL of ice-cold methanol and 250 µL of dichloromethane.

-

To prevent oxidation, add 50 µg of BHT.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge to facilitate phase separation.

-

Carefully transfer the lower organic layer, which contains the lipids, to a new glass tube.

-

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol utilizes boron trifluoride (BF₃) in methanol for the esterification of the extracted fatty acids.

-

Materials:

-

Extracted lipid sample

-

Hexane

-

14% Boron trifluoride-methanol (BF₃-methanol) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

Reacti-Vials™ or other suitable reaction vessels

-

-

Procedure:

-

Evaporate the solvent from the extracted lipids under a stream of nitrogen.

-

Add 1 mL of hexane and 0.5 mL of 14% BF₃-methanol solution to the dried lipid residue.

-

Cap the vial securely and heat at 50-60 °C for 30 minutes.

-

After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.

-

Vortex the mixture thoroughly to extract the FAMEs into the hexane layer.

-

Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water. The sample is now ready for GC analysis.

-

Gas Chromatography (GC) Analysis

The following tables summarize typical GC-FID and GC-MS parameters for the analysis of FAMEs. These are general parameters and may require optimization for specific instruments and applications.

Table 1: Typical GC-FID Parameters for FAME Analysis

| Parameter | Value |

| GC System | A gas chromatograph equipped with a flame ionization detector (FID) |

| Column | Highly polar capillary column (e.g., DB-FATWAX UI, TRACE™ TR-FAME) |

| Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness | |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |

| Injector | Split/Splitless, 250 °C |

| Injection Volume | 1 µL |

| Oven Program | Initial Temperature: 100 °C, hold for 2 min |

| Ramp: 10 °C/min to 240 °C, hold for 15 min | |

| Detector | FID, 260 °C |

Table 2: Typical GC-MS Parameters for FAME Analysis

| Parameter | Value |

| GC System | A gas chromatograph coupled to a mass spectrometer |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms) |

| Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness | |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector | Splitless, 250 °C |

| Injection Volume | 1 µL |

| Oven Program | Initial Temperature: 50 °C, hold for 2 min |

| Ramp: 10 °C/min to 280 °C, hold for 5 min | |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

Quantitative Data

Quantitative analysis is performed by comparing the peak area of the this compound methyl ester to a calibration curve prepared from a certified reference standard. The use of an internal standard is recommended for improved accuracy and precision. Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following table provides representative data for similar C12 fatty acid methyl esters. Retention times are highly dependent on the specific GC conditions and column used.[5][6]

Table 3: Representative Quantitative Data for C12 FAMEs

| Compound | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| Dodecanoic acid, methyl ester (Lauric acid methyl ester) | ~11-14 | Typically in the low ng/mL range | Typically in the mid-to-high ng/mL range |

| This compound, methyl ester | Estimated to be similar to or slightly longer than the saturated analogue on a polar column | Expected to be in the low ng/mL range | Expected to be in the mid-to-high ng/mL range |

Note: The provided data is for illustrative purposes and should be determined experimentally for the specific analytical method being used.

Visualizations

Conclusion

The gas chromatographic method detailed in this application note provides a robust framework for the qualitative and quantitative analysis of this compound. Proper sample preparation, including lipid extraction and derivatization to FAMEs, is essential for successful analysis. The provided GC parameters can serve as a starting point for method development, and should be optimized for the specific instrumentation used. The generalized signaling pathway illustrates a potential mechanism of action for MCFAs, highlighting an area for further research into the specific biological functions of this compound.

References

- 1. This compound | C12H22O2 | CID 54539581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

Application Note: Quantification of Dodec-6-enoic Acid using GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodec-6-enoic acid is a monounsaturated fatty acid that may play a role in various biological processes. Accurate quantification of this molecule in biological matrices is essential for understanding its metabolic pathways, and potential therapeutic effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of fatty acids due to its high sensitivity, selectivity, and resolving power.[1] This application note provides a detailed protocol for the quantification of this compound in biological samples using GC-MS after derivatization to its fatty acid methyl ester (FAME).

Due to the inherent polarity and low volatility of free fatty acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable compound, Methyl dodec-6-enoate, making it amenable to GC analysis.[1] This protocol covers sample preparation, lipid extraction, derivatization, GC-MS analysis, and data interpretation.

Experimental Protocols

Materials and Reagents

-

This compound standard (high purity)

-

Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog of this compound

-

Chloroform, HPLC grade

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

-

Anhydrous sodium sulfate

-

Saturated sodium chloride solution

-

Nitrogen gas, high purity

-

Glassware: screw-cap test tubes with PTFE liners, pipettes, vials for GC-MS

Sample Preparation (from Plasma)

-

Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.

-

Aliquoting: Transfer the plasma supernatant to a clean tube. For the analysis, use 100 µL of plasma.

-

Internal Standard Spiking: Add a known amount of the internal standard (e.g., 10 µL of a 1 mg/mL solution of Heptadecanoic acid in methanol) to the plasma sample.

Lipid Extraction (Folch Method)

-

To the 100 µL plasma sample containing the internal standard, add 2 mL of a chloroform:methanol (2:1, v/v) solution.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of lipids.

-

Add 0.5 mL of 0.9% NaCl solution to the mixture to induce phase separation.

-

Vortex for another 1 minute and then centrifuge at 1,500 x g for 10 minutes.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a clean screw-cap test tube.

-

Dry the extracted lipid solution under a gentle stream of nitrogen gas at room temperature.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

-

Securely cap the tube and heat the mixture at 60°C for 30 minutes in a heating block or water bath.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the tube.

-

Vortex for 1 minute to extract the FAMEs into the hexane layer.

-

Centrifuge at 1,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Transfer the dried hexane extract to a GC-MS vial for analysis.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters for the analysis of Methyl dodec-6-enoate.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-23 or similar polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Solvent Delay | 5 min |

Data Presentation

Quantitative analysis of this compound is achieved by constructing a calibration curve using a series of standard solutions of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Predicted Quantitative Data for Methyl dodec-6-enoate

Since experimental mass spectral data for Methyl dodec-6-enoate is not widely available, the following table provides predicted characteristic ions based on the fragmentation patterns of similar unsaturated fatty acid methyl esters. The retention time and detection limits are typical ranges observed for C12:1 FAMEs and should be experimentally determined.

| Analyte | Predicted Retention Time (min) | Key Diagnostic Ions (m/z) | Predicted Limit of Detection (LOD) (ng/mL) | Predicted Limit of Quantification (LOQ) (ng/mL) |

| Methyl dodec-6-enoate | 10 - 15 | 212 (M+), 181, 152, 113, 87, 74, 55 | 1 - 10 | 5 - 30 |

Note: The molecular ion (M+) at m/z 212 may be of low abundance or absent in EI spectra. The ion at m/z 74 is the characteristic McLafferty rearrangement product for FAMEs. Other fragments result from cleavage along the hydrocarbon chain.

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Plausible Signaling Pathway

While the specific signaling pathways involving this compound are not well-elucidated, many fatty acids are known to induce apoptosis through the mitochondrial pathway.[2][3] The following diagram illustrates a generalized pathway of fatty acid-induced apoptosis.

Caption: Generalized fatty acid-induced apoptosis pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using GC-MS. The described methods for sample preparation, lipid extraction, and derivatization are robust and can be adapted for various research needs. The provided GC-MS parameters and predicted quantitative data serve as a strong starting point for method development and validation. The visualization of the experimental workflow and a plausible signaling pathway offers a clear overview for researchers in the field.

References

Application Note: Derivatization of Dodec-6-enoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier analytical technique for the separation, identification, and quantification of fatty acids. However, free fatty acids like dodec-6-enoic acid possess low volatility and contain polar carboxyl groups that can interact with the GC column's stationary phase.[1][2] This interaction often leads to poor chromatographic performance, characterized by broad, tailing peaks and inaccurate quantification.[2][3]

To overcome these challenges, chemical derivatization is an essential sample preparation step.[1][4][5] This process converts the polar carboxyl group into a less polar, more volatile, and thermally stable ester or silyl derivative.[1][6] This modification neutralizes the polar functional group, improving peak shape and allowing for effective separation based on properties like boiling point and degree of unsaturation.[1] The most common derivatization techniques for fatty acids are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.[1][7]

This document provides detailed protocols for the primary methods of derivatizing this compound for GC-MS analysis, presents quantitative data in a comparative format, and illustrates the workflows and chemical reactions involved.

Derivatization Strategies

The selection of a derivatization strategy depends on the sample matrix, required sensitivity, and the presence of other lipids. The three most common and effective methods are acid-catalyzed esterification, silylation, and pentafluorobenzyl esterification for high-sensitivity applications.

-

Esterification (FAME Synthesis): This is the most widely used method for fatty acid analysis.[1][8] It involves converting the carboxylic acid to a methyl ester. This can be achieved through acid- or base-catalyzed reactions.[1][7] Acid-catalyzed methods, such as those using boron trifluoride (BF₃)-methanol or methanolic HCl, are capable of esterifying free fatty acids and transesterifying acylglycerols simultaneously.[1][7]

-

Silylation (TMS Ester Synthesis): Silylation is another common technique where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, are highly effective.[1][2] This method is known for producing stable derivatives but requires anhydrous (moisture-free) conditions.[1][4]

-

Pentafluorobenzyl (PFB) Esterification: For applications requiring ultra-high sensitivity, derivatization with pentafluorobenzyl bromide (PFBBr) is the method of choice.[6][10][11] The resulting PFB esters are highly responsive in GC-MS systems using negative chemical ionization (NCI), allowing for the detection of trace amounts of fatty acids.[6][11]

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the derivatization of this compound.

Protocol 1: Acid-Catalyzed Esterification with Boron Trifluoride (BF₃)-Methanol

This is a robust and widely used method for preparing FAMEs from various sample types.[1]

Methodology:

-

Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube with a PTFE liner.[1] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.[1]

-

Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol to the sample tube.[1]

-

Reaction: Tightly cap the tube and heat at 60-80°C for 60 minutes in a heating block or water bath.[1][2] The optimal time and temperature may require empirical determination for specific matrices.[2]

-

Cooling: After incubation, cool the tube to room temperature.

-

Extraction: Add 1 mL of water and 1-2 mL of a non-polar solvent like hexane or heptane to the tube.[1]

-

Phase Separation: Shake the tube vigorously for 30-60 seconds to ensure the FAMEs are partitioned into the organic layer. Centrifuge briefly if needed to achieve a clean separation of the layers.[1]

-

Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean autosampler vial. Anhydrous sodium sulfate can be added to the new vial to remove any residual water.[2]

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation with BSTFA + TMCS

This protocol describes the formation of a trimethylsilyl (TMS) ester, a volatile derivative suitable for GC-MS analysis. This method is highly sensitive to moisture.[1]

Methodology:

-

Sample Preparation: Place the dried sample (e.g., 100 µL of an acid solution) into an autosampler vial.[2] Ensure the sample is completely free of water, as silylation reagents are moisture-sensitive.[1][4]

-

Reagent Addition: Add 50 µL of a suitable anhydrous solvent like pyridine or acetonitrile, followed by 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).[2][12]

-

Reaction: Tightly cap the vial, vortex for 10 seconds, and heat at 60-70°C for 60 minutes.[1][2][12]

-

Cooling & Dilution: Allow the vial to cool to room temperature. The sample can be analyzed directly or diluted with a solvent like ethyl acetate or dichloromethane to the desired concentration for injection.[1][12]

-

Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 3: High-Sensitivity Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This method is ideal for trace-level quantification of fatty acids using GC-MS with negative chemical ionization.[6]

Methodology:

-

Sample Preparation: Place the dried sample extract in a 10 mm x 75 mm glass tube. Add any internal standards at this stage.[10]

-